molecular formula C21H29N3O B2605760 N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1333617-56-3

N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2605760
CAS No.: 1333617-56-3
M. Wt: 339.483
InChI Key: HVBGAUHKWJOXLQ-UHFFFAOYSA-N
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Description

N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an isoindoline moiety, a piperidine ring, and a propynyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-butyl-1H-isoindoline and 4-piperidone.

    Formation of Isoindoline Derivative: The 2-butyl-1H-isoindoline is first subjected to a series of reactions to introduce the necessary functional groups. This may involve alkylation, reduction, and protection-deprotection steps.

    Piperidine Ring Formation: The 4-piperidone is then reacted with the isoindoline derivative under conditions that promote the formation of the piperidine ring. This step often involves the use of strong bases and high temperatures.

    Introduction of Propynyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and the use of catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the functional groups, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the propynyl group and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Propargyl bromide in the presence of potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoindoline and piperidine derivatives.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as its ability to modulate specific receptors or enzymes. Studies may explore its efficacy in treating conditions like neurological disorders or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The isoindoline and piperidine rings are likely to play a crucial role in binding to these targets, while the propynyl group may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Unique due to its specific functional groups and structural arrangement.

    N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide.

    N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate methyl ester: Contains a methyl ester group, affecting its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-butyl-1,3-dihydroisoindol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-3-5-12-24-15-18-7-6-8-20(19(18)16-24)22-21(25)17-9-13-23(11-4-2)14-10-17/h2,6-8,17H,3,5,9-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBGAUHKWJOXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1)C(=CC=C2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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